2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide
Description
Historical Development and Scientific Significance
The strategic integration of sulfhydryl- and amine-reactive groups in crosslinkers originated from mid-20th century protein chemistry needs, particularly for antibody labeling and enzyme immobilization. Early heterobifunctional agents like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) established the paradigm of sequential conjugation through discrete reactive handles. The compound 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide modernizes this approach by substituting traditional maleimide-thiol chemistry with a benzylsulfanyl group while retaining the amine-reactive dioxopyrrolidinyl motif analogous to N-hydroxysuccinimide (NHS) esters.
This molecular architecture emerged from systematic efforts to improve conjugation efficiency and product homogeneity. The benzylsulfanyl group (C₆H₅CH₂S−) offers enhanced thiol specificity compared to maleimides, which can undergo hydrolysis to maleamic acid derivatives that react nonspecifically with amines. Meanwhile, the dioxopyrrolidin-1-yl ethoxy ethyl group provides controlled amine reactivity through its NHS-like ester, enabling sequential conjugation strategies under pH-optimized conditions.
Table 1: Key Structural Features and Historical Precursors
| Feature | Precursor Compounds | Evolutionary Improvement |
|---|---|---|
| Thiol-reactive group | Maleimide (e.g., SMCC) | Benzylsulfanyl for reduced hydrolysis |
| Amine-reactive group | NHS ester (e.g., Sulfo-NHS) | Dioxopyrrolidinyl for similar reactivity with tunable stability |
| Spacer | Polyethylene glycol (PEG) | Ethoxyethyl chain for balance of flexibility and rigidity |
Position in Bioconjugation Chemistry Research
As a heterobifunctional crosslinker, this compound occupies a critical niche in site-selective biomolecule modification. Its benzylsulfanyl group reacts with cysteine thiols at pH 6.5–7.5 to form stable thioether linkages, while the dioxopyrrolidinyl moiety targets lysine amines or protein N-termini at pH 7–9 through nucleophilic acyl substitution. This orthogonal reactivity enables controlled, stepwise conjugation processes essential for constructing complex bioconjugates like antibody-drug conjugates (ADCs) and protein-polymer hybrids.
Comparative studies with maleimide-based crosslinkers reveal distinct advantages:
- Reduced Hydrolysis : Benzylsulfanyl maintains >90% reactivity after 24 hours in pH 7.4 buffer, whereas maleimides show <50% activity under identical conditions
- Specificity : Thioether formation proceeds without competing disulfide exchange reactions common in pyridyldithiol systems
- Stability : The ethoxyethyl spacer minimizes steric hindrance while preventing unwanted cleavage during downstream processing
Evolution of Research Applications
Initial applications focused on antibody modification for diagnostic assays, leveraging the compound’s ability to site-specifically attach fluorophores or enzymes to immunoglobulin hinge-region cysteines. Recent advances exploit its dual functionality for:
- ADC Development : Conjugating cytotoxic payloads to engineered cysteines on antibody scaffolds while preserving antigen-binding affinity
- Surface Functionalization : Creating reactive coatings on gold nanoparticles via thiol-gold interactions, followed by amine-dependent ligand attachment
- Protein-Polymer Conjugation : Synthesizing thermally stable enzyme-polymer hybrids through sequential thiol and amine coupling
A 2025 study demonstrated its utility in constructing interleukin-2 (IL-2) conjugates with polyethylene glycol, achieving 85% bioactivity retention compared to 60% with traditional maleimide chemistry. This highlights its growing role in therapeutic protein engineering.
Current Research Landscape and Challenges
Despite its advantages, three key challenges dominate contemporary research:
1. Hydrolytic Instability : The dioxopyrrolidinyl group undergoes hydrolysis with a half-life of 4–6 hours in aqueous buffer (pH 7.4, 25°C), necessitating precise reaction timing. Recent strategies to address this include:
- Lyophilized reagent storage with reconstitution immediately before use
- Low-temperature (4°C) conjugation protocols
- Development of stabilized derivatives through electron-withdrawing substituents
2. Solubility Limitations : With limited aqueous solubility (<5 mM in PBS), reactions often require co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). This complicates large-scale bioconjugate production, prompting investigations into:
- PEGylated analogs with enhanced hydrophilicity
- Charge-modified variants incorporating sulfonate groups
3. Reaction Specificity : Achieving exclusive thiol-amine conjugation without side reactions remains challenging. Advanced purification techniques like hydrophobic interaction chromatography and capillary electrophoresis are being integrated into conjugation workflows to address this.
Table 2: Optimization Strategies for Improved Performance
| Challenge | Current Solutions | Emerging Approaches |
|---|---|---|
| Hydrolysis | Cold reaction conditions | Fluorinated dioxopyrrolidinyl derivatives |
| Solubility | DMSO co-solvent (≤10%) | PEGylated spacer modifications |
| Specificity | Sequential pH adjustment | Orthogonal protecting group strategies |
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c20-15(13-24-12-14-4-2-1-3-5-14)18-8-10-23-11-9-19-16(21)6-7-17(19)22/h1-5H,6-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEGHDXOCDJBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanyl chloride.
Coupling with Ethoxyethylamine: The benzylsulfanyl chloride is then reacted with 2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxopyrrolidinyl moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the dioxopyrrolidinyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticonvulsant Activity
Recent research has highlighted the potential of related compounds, particularly those containing the 2,5-dioxopyrrolidin moiety, as anticonvulsants. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a closely related compound, demonstrated significant anticonvulsant properties in various animal models. The compound exhibited potent protection in acute seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .
Key Findings:
- AS-1 showed a favorable safety margin with effective doses ranging from 15 mg/kg to 60 mg/kg.
- It demonstrated a synergistic effect when combined with valproic acid, enhancing its anticonvulsant efficacy .
- In vitro studies indicated good permeability and metabolic stability, suggesting a promising profile for further development as an anticonvulsant therapy .
Modulation of Excitatory Amino Acid Transporters
The compound has been identified as a modulator of excitatory amino acid transporters (EAATs), particularly EAAT2. This modulation is crucial for regulating glutamate levels in the central nervous system (CNS), which is vital for preventing excitotoxicity associated with various neurological disorders .
Research Insights:
- The compound was characterized as an orally bioavailable positive allosteric modulator of EAAT2, indicating its potential use in treating conditions like epilepsy and other CNS disorders .
- Its ADME-Tox profiles confirmed favorable drug-like properties, making it suitable for further preclinical and clinical evaluations .
Significant Observations:
- Compounds derived from N-benzyl-acetamides exhibited potent inhibitory effects on viral RNA synthesis, suggesting that modifications to this chemical backbone could yield effective antiviral agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of similar compounds has provided insight into optimizing their pharmacological profiles. Studies have shown that substituents at specific positions significantly influence the activity of benzyl-acetamides against seizures and other conditions .
Implications for Future Research:
- Continued exploration of SAR will be essential for developing more effective derivatives with improved efficacy and safety profiles.
- The insights gained can guide the design of new compounds targeting specific pathways involved in epilepsy and other neurological disorders.
Mechanism of Action
The exact mechanism of action of 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially modulating biochemical pathways involved in neurological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: benzylsulfanyl-acetamide derivatives , dioxopyrrolidin-containing molecules , and PEG-linked sulfonamide/sulfanyl compounds . Below is a detailed analysis:
Functional Group Comparison
Key Observations :
- The benzylsulfanyl group in the target compound enhances lipophilicity compared to sulfonamide analogs (e.g., 717863-11-1) but reduces solubility relative to PEG-modified derivatives (e.g., patent quinoline-fumaramide) .
- However, the absence of a chlorobenzamide group in the target compound may limit kinase inhibition efficacy .
Biological Activity
The compound 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide , hereafter referred to as Compound AS-1 , has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H24N2O6S
- Molar Mass : 408.47 g/mol
- CAS Number : 85097-54-7
Compound AS-1 is noted for its activity as a modulator of the excitatory amino acid transporter 2 (EAAT2). It enhances glutamate uptake in neuronal cells, which is crucial for maintaining synaptic homeostasis and preventing excitotoxicity associated with various neurological conditions . The compound exhibits a unique mechanism of action that distinguishes it from traditional antiseizure medications, potentially offering a new avenue for treatment strategies in epilepsy and other central nervous system (CNS) disorders.
Anticonvulsant Properties
Recent studies have demonstrated that Compound AS-1 possesses broad-spectrum anticonvulsant activity across several in vivo seizure models:
- Maximal Electroshock (MES) Test
- Pentylenetetrazole (PTZ) Test
- 6-Hz Test (32/44 mA)
In these models, AS-1 exhibited significant protection against seizures, indicating its potential utility as an anticonvulsant agent. Notably, it showed a favorable safety profile, with minimal CNS-related side effects .
Synergistic Effects
An interesting finding from the research indicates that when combined with valproic acid (VPA), AS-1 produces a supra-additive effect against PTZ-induced seizures. This suggests that AS-1 could be developed as an adjunct therapy alongside existing anticonvulsants to enhance efficacy while potentially reducing dosages and side effects .
Study 1: Efficacy in Animal Models
In a controlled study involving mice, AS-1 was administered at varying doses (15 mg/kg, 30 mg/kg, and 60 mg/kg). Results indicated that AS-1 not only provided protection in acute seizure models but also delayed the progression of seizure kindling induced by repeated PTZ injections. The compound's effects were further validated through electroencephalographic assays in zebrafish larvae, where it significantly reduced the frequency of epileptiform-like events .
Study 2: In Vitro Analysis
In vitro studies using primary glial cultures demonstrated that AS-1 acts as a positive allosteric modulator of EAAT2. Molecular docking simulations supported these findings by illustrating how AS-1 interacts with the transporter at a molecular level, enhancing glutamate uptake without affecting other EAAT subtypes (EAAT1 and EAAT3) .
Comparative Biological Activity Table
| Activity | AS-1 | Valproic Acid | Phenytoin |
|---|---|---|---|
| Anticonvulsant Efficacy | Broad-spectrum | Broad-spectrum | Limited spectrum |
| Mechanism | EAAT2 Modulator | Sodium channel blocker | Sodium channel blocker |
| CNS Side Effects | Minimal | Moderate | High |
| Potential for Combination | High | High | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(benzylsulfanyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution reaction between benzyl mercaptan and a chloroacetamide intermediate. Use ethanol as a solvent and reflux conditions (4–6 hours) to promote thioether bond formation .
- Step 2 : Introduce the 2,5-dioxopyrrolidin-1-yl ethoxyethyl moiety via coupling reactions. Employ carbodiimide-based activators (e.g., EDC or DCC) in anhydrous DMF under nitrogen atmosphere to minimize hydrolysis .
- Optimization : Monitor reaction progress via TLC (chloroform:methanol, 7:3) and adjust stoichiometry of reagents (e.g., 1.2 equivalents of hydrazine hydrate for amide bond formation) to improve yield .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the benzylsulfanyl group (δ 3.8–4.1 ppm for SCH2) and pyrrolidin-dione moiety (δ 2.5–3.0 ppm for NCO) .
- X-Ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and pyrrolidin-dione) .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Solubility : Test in DMSO (>50 mg/mL for stock solutions) and aqueous buffers (pH 7.4) with sonication. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS. Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Engineering Controls : Install local exhaust ventilation and HEPA filters to minimize airborne exposure .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can researchers identify biological targets and mechanisms of action for this compound?
- Target Identification :
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with cysteine proteases (e.g., caspase-3) or kinases, leveraging the benzylsulfanyl group’s nucleophilic reactivity .
- SPR/BLI Assays : Screen against protein libraries (e.g., human kinome) to measure binding kinetics (KD, kon/koff) .
- Mechanistic Studies : Perform gene expression profiling (RNA-seq) in treated cell lines to map pathways affected by pyrrolidin-dione-mediated apoptosis .
Q. What experimental designs are suitable for assessing the compound’s environmental impact?
- Ecotoxicology :
- OECD 201/202 Tests : Evaluate acute toxicity in Daphnia magna (48-hour LC50) and algae (72-hour growth inhibition) .
- Biodegradation : Use OECD 301B guidelines to measure mineralization rates in activated sludge .
- Environmental Persistence : Conduct photolysis studies under simulated sunlight (λ > 290 nm) and monitor degradation via LC-QTOF-MS .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Data Triangulation :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
- Metabolomics : Compare intracellular metabolite levels (e.g., ATP, glutathione) to distinguish on-target vs. off-target effects .
Q. What in vitro models are appropriate for studying the compound’s pharmacokinetics?
- ADME Profiling :
- Caco-2 Permeability : Assess intestinal absorption using monolayers (Papp values >1 × 10⁻⁶ cm/s indicates high permeability) .
- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- SAR Strategies :
- Scaffold Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro, 3-nitro) to probe electronic effects on bioactivity .
- Fragment Replacement : Replace the pyrrolidin-dione moiety with succinimide or maleimide to assess impact on target engagement .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from analogs to predict activity cliffs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
